3-(9H-Carbazol-9-YL)-N'-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide
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Description
3-(9H-Carbazol-9-YL)-N'-[(E)-(3-hydroxyphenyl)methylidene]propanehydrazide is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(9H-carbazol-9-yl)-N'-(3-hydroxybenzylidene)propanohydrazide is 357.147726857 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activities : Some derivatives of benzimidazole and carbazole have demonstrated potential antimicrobial activities. This includes compounds synthesized from 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide and related chemical structures (El-masry, Fahmy, & Abdelwahed, 2000).
Synthesis and Antimicrobial Activities of 9H-Carbazole Derivatives : Derivatives of 9H-carbazole, such as 2-(9H-carbazol-9-yl)acetohydrazide, have been prepared and evaluated as antimicrobial agents. These compounds showed significant antimicrobial properties (Salih, Salimon, & Yousif, 2016).
Anticancer Properties
- Synthesis and Biological Evaluation of Novel β-Carbolines as Anticancer Agents : Studies on β-carboline derivatives, which are structurally related to carbazole, have indicated that these compounds can inhibit the growth of cancer cells by inducing apoptosis, making them promising candidates for antitumor agents (Chen et al., 2015).
Bioinformatics and Neurodegenerative Diseases
- Bioinformatic Characterization of New Schiff Bases in Brain Disorders : Schiff bases derived from 6-chloro-9H-carbazol and related compounds have been studied for their potential applicability in treating neurodegenerative diseases like Alzheimer's. These studies include bioinformatics analysis to predict their binding to therapeutic targets, indicating their potential as neuropsychiatric drugs (Avram et al., 2021).
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1-11,14-15,26H,12-13H2,(H,24,27)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDTDDAZSHGRB-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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